molecular formula C11H12FN3 B1532849 (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 1342693-97-3

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Numéro de catalogue: B1532849
Numéro CAS: 1342693-97-3
Poids moléculaire: 205.23 g/mol
Clé InChI: BTUAODLRWBSBMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores—a fluorinated phenyl ring and a methylpyrazole group—linked by a flexible methanamine spacer. This arrangement makes it a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly for central nervous system (CNS) targets. The compound's primary research value lies in its potential as a precursor for positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, such as the M4 subtype (M4 mAChR) . Targeting allosteric sites on these GPCRs is a promising strategy for developing new treatments for neurodevelopmental and neurodegenerative diseases, including schizophrenia and Alzheimer's disease, with potential for improved subtype selectivity over orthosteric agonists . The 1-methyl-1H-pyrazol-5-yl moiety is a common structural feature found in many advanced research compounds targeting these receptors . Furthermore, the presence of the primary amine functional group provides a versatile handle for further synthetic elaboration via amidation, reductive amination, or urea formation, allowing researchers to create diverse compound libraries. The fluorine atom on the phenyl ring can influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This compound is supplied for research purposes as a chemical tool to support the development of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

[2-fluoro-5-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-10(12)9(6-8)7-13/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUAODLRWBSBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization and Mass Spectrometry Fragmentation Dynamics of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine ( C11​H12​FN3​ , Exact Mass: 205.1015 Da) is a highly functionalized building block frequently encountered in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active agents. Accurate structural characterization of this compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) requires a deep understanding of its gas-phase thermodynamic behavior.

This technical guide deconstructs the collision-induced dissociation (CID) pathways of the molecule, explaining the causality behind its fragmentation. By establishing a self-validating analytical protocol, researchers can confidently identify this moiety and its derivatives in complex biological matrices or synthetic reaction mixtures.

Mechanistic Causality of Gas-Phase Fragmentation

When subjected to positive-ion ESI, the molecule is predominantly protonated at the most basic site: the primary aliphatic amine (methanamine group), yielding a stable [M+H]+ precursor ion at m/z 206.109 . The subsequent CID fragmentation is governed by three distinct structural domains: the benzylamine core, the fluorinated aromatic ring, and the 1-methylpyrazole moiety.

Pathway A: Benzylamine Core and the Expulsion of Ammonia

The lowest-energy fragmentation pathway is the loss of neutral ammonia ( NH3​ , 17.027 Da). Upon collisional activation, the C−N bond at the charge center elongates. The heterolytic cleavage of this bond forms a highly stable benzylium cation ( m/z 189.082), which can undergo ring expansion to a tropylium-like ion. Deuterium labeling studies on structurally analogous benzylamines confirm that this process often involves an intermediate ion/neutral complex [1].

Pathway B: 1-Methylpyrazole Ring Dissociation

Following the initial loss of ammonia, the secondary fragment ( m/z 189.082) carries residual internal energy, triggering the dissociation of the 1-methylpyrazole ring. Gas-phase studies of substituted pyrazoles demonstrate two primary competitive pathways [2]:

  • Homolytic Methyl Cleavage: Loss of a methyl radical ( CH3∙​ , 15.023 Da) to form a radical cation at m/z 174.058.

  • Ring Contraction/Opening: Expulsion of hydrogen cyanide ( HCN , 27.011 Da), yielding an ion at m/z 162.071. This is a hallmark of pyrazole fragmentation, driven by the stability of the resulting conjugated system.

Pathway C: Fluorobenzene Dehydrohalogenation

Fluorinated aromatics are notoriously stable, but under elevated collision energies (CE > 25 eV), the highly energetic benzylium/tropylium intermediate can undergo a secondary loss of hydrogen fluoride ( HF , 20.006 Da). This multi-centered transition state results in a fragment at m/z 169.076, solidifying the presence of the ortho/meta fluorine atom on the phenyl ring.

Fragmentation Precursor [M+H]+ m/z 206.109 LossNH3 [M+H - NH3]+ m/z 189.082 Precursor->LossNH3 -NH3 (17 Da) Primary Amine Cleavage LossHF [M+H - NH3 - HF]+ m/z 169.076 LossNH3->LossHF -HF (20 Da) Fluorobenzene Cleavage LossCH3 [M+H - NH3 - CH3•]+• m/z 174.058 LossNH3->LossCH3 -CH3• (15 Da) Pyrazole Methyl Loss LossHCN [M+H - NH3 - HCN]+ m/z 162.071 LossNH3->LossHCN -HCN (27 Da) Pyrazole Ring Opening

Figure 1: Proposed CID fragmentation pathways for protonated (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine.

Quantitative Data Summary

The table below summarizes the theoretical exact masses and mechanistic causality for the primary product ions. Mass accuracy within <5 ppm is expected when utilizing High-Resolution Mass Spectrometry (HRMS) platforms such as Q-TOF or Orbitrap.

Precursor / Fragment IonExact Mass ( m/z )Neutral LossFormulaMechanism / Causality
[M+H]+ 206.1091- C11​H13​FN3+​ Protonation of primary amine
[M+H−NH3​]+ 189.082617.0265 Da ( NH3​ ) C11​H10​FN2+​ C-N bond cleavage, benzylium formation
[M+H−NH3​−CH3∙​]+∙ 174.059115.0235 Da ( CH3∙​ ) C10​H7​FN2+∙​ Homolytic cleavage of pyrazole N-methyl
[M+H−NH3​−HF]+ 169.076420.0062 Da ( HF ) C11​H9​N2+​ Elimination of hydrogen fluoride
[M+H−NH3​−HCN]+ 162.071727.0109 Da ( HCN ) C10​H9​FN+ Pyrazole ring opening and expulsion

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. By ramping the collision energy, the method guarantees the capture of both the low-energy primary fragments (confirming the amine) and high-energy secondary fragments (confirming the core structure).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve the reference standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL .

  • Dilute to a working concentration of using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to ensure pre-ionization in solution.

Step 2: Liquid Chromatography (RPC) Parameters

  • Column: C18 Reversed-Phase Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min .

Step 3: ESI Source Optimization

  • Polarity: Positive Ion Mode ( ESI+ ).

  • Capillary Voltage: Set to 3.0 kV to ensure stable Taylor cone formation [3].

  • Desolvation Temperature: 350∘C with a gas flow of 800 L/h .

Step 4: Collision-Induced Dissociation (CID) Acquisition

  • Isolate the precursor ion ( m/z 206.1) using the quadrupole (isolation width: 1.0 Da).

  • Energy Stepping: Acquire MS/MS spectra at three distinct collision energies using Nitrogen ( N2​ ) or Argon ( Ar ) as the collision gas:

    • CE 15 eV: Validates the primary loss of NH3​ ( m/z 189.08).

    • CE 25 eV: Validates the pyrazole fragmentation ( m/z 174.05 and 162.07).

    • CE 35 eV: Validates the dehydrohalogenation ( m/z 169.07).

Workflow Step1 Sample Prep 1 µg/mL in 50:50 H2O:MeCN 0.1% Formic Acid Step2 Chromatography C18 Reversed-Phase Column Gradient Elution Step1->Step2 Step3 Ionization ESI Positive Mode Capillary: 3.0 kV Step2->Step3 Step4 CID Fragmentation N2 Collision Gas CE Ramping: 15-35 eV Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Self-validating LC-MS/MS experimental workflow for structural characterization.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Stevens Institute of Technology
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen
  • Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry Analytical Chemistry - ACS Public

Predictive Mechanism of Action and Validation Framework for (2-Fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the precise engineering of small-molecule pharmacophores dictates both efficacy and safety. The scaffold (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine represents a highly optimized, predictive building block for Type I/II kinase inhibition. Based on structural bioinformatics and medicinal chemistry principles, this derivative is predicted to act as a potent, CNS-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) , a high-value target in Parkinson’s disease and specific oncology indications.

This whitepaper deconstructs the structural causality of this molecule, outlines its predicted mechanism of action (MoA) within the LRRK2-Rab10 signaling axis, and establishes a self-validating experimental framework to definitively prove target engagement and functional efficacy.

Structural Pharmacophore Analysis: The Causality of Design

Every atom in this scaffold serves a distinct thermodynamic or pharmacokinetic purpose. As an application scientist, I evaluate this molecule not just as a chemical structure, but as a dynamic key designed for a specific protein lock.

  • The Hinge Binder: 1-methyl-1H-pyrazol-5-yl Pyrazoles are privileged scaffolds for kinase hinge regions. The N2 nitrogen of the pyrazole acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Ala1950 in LRRK2). Concurrently, the 1-methyl group provides a steric vector that occupies the lipophilic pocket adjacent to the gatekeeper residue, driving selectivity against off-target kinases with bulkier gatekeepers.

  • The Conformational & Physicochemical Modulator: 2-Fluoro Substitution The strategic placement of a fluorine atom ortho to the methanamine is a masterclass in rational drug design. Fluorine restricts the rotatable bond of the benzylamine via dipole-dipole interactions, locking the molecule into its bioactive conformation. More importantly, its inductive electron-withdrawing effect lowers the pKa of the primary amine from a highly basic ~9.5 down to a physiological ~8.5. This precise pKa modulation is critical for balancing aqueous solubility and membrane permeability (essential for blood-brain barrier penetration) while preventing rapid metabolic oxidation[1].

  • The Anchor: Methanamine Vector The primary amine (-CH 2​ NH 2​ ) is geometrically positioned to project toward the DFG motif. In its protonated state at physiological pH (-CH 2​ NH 3+​ ), it forms a highly stable salt bridge with the catalytic aspartate (e.g., Asp2017 in LRRK2). This electrostatic anchor drastically decreases the dissociation rate ( koff​ ), conferring exceptional residence time.

Predicted Mechanism of Action: Disruption of the LRRK2 Pathway

Pathogenic mutations in LRRK2 (such as G2019S) lock the kinase in a hyperactive state. This hyperactivity leads to the aberrant hyperphosphorylation of specific Rab GTPases, most notably Rab10 at Threonine 73 (pT73) [2]. Hyperphosphorylated Rab10 acts as a molecular beacon, recruiting effectors like RILPL1, which subsequently arrest ciliogenesis and disrupt lysosomal vesicular trafficking—hallmarks of LRRK2-driven pathology.

The (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine derivative competitively binds the ATP pocket of LRRK2. By anchoring to the hinge region and the DFG-aspartate, it stabilizes the inactive conformation of the kinase, halting the phosphorylation of Rab10 and restoring physiological vesicular dynamics.

Pathway Inhibitor (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl) phenyl)methanamine LRRK2 LRRK2 (G2019S Mutant) Inhibitor->LRRK2 ATP-competitive inhibition Rab10 Rab10 (GDP/GTP) LRRK2->Rab10 Hyperphosphorylation pRab10 Phospho-Rab10 (pT73) Rab10->pRab10 Kinase Activity RILPL1 RILPL1 Effector pRab10->RILPL1 High-affinity binding Phenotype Ciliogenesis Defect & Lysosomal Dysfunction RILPL1->Phenotype Pathway Activation

Predicted LRRK2-Rab10 signaling axis disrupted by the pyrazole-benzylamine derivative.

Self-Validating Experimental Workflows

To transition this molecule from a predicted pharmacophore to a validated lead, we must employ an orthogonal, self-validating experimental pipeline. Biochemical affinity alone is insufficient; we must prove cellular penetrance, target engagement in a physiological environment, and downstream functional efficacy.

Workflow Synth Compound Synthesis SPR SPR Kinetics (Biochemical) Synth->SPR Validate Binding CETSA CETSA (Cellular Target) SPR->CETSA Confirm Cell Penetrance Flow Phospho-Flow (Functional Efficacy) CETSA->Flow Verify MoA

Self-validating experimental workflow from biochemical binding to functional cellular efficacy.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: IC 50​ values are highly dependent on ATP concentration and assay conditions. SPR provides label-free, real-time kinetic data ( kon​ and koff​ ). For a CNS drug, a long residence time ( 1/koff​ ) is paramount for sustained efficacy as free drug concentrations fluctuate in the brain.

  • Immobilization: Immobilize recombinant LRRK2 kinase domain onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Flow the derivative over the chip at varying concentrations (0.1 nM to 100 nM) in a running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Measurement: Record the association phase for 180 seconds, followed by a 600-second dissociation phase.

  • Validation: Calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ). A successful profile will demonstrate a koff​ of <10−4 s−1 .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: A molecule may bind a purified protein but fail in cells due to poor permeability, rapid efflux, or high intracellular ATP competition. CETSA proves that the drug physically binds the target inside a living cell by measuring the thermodynamic stabilization the ligand imparts to the folded protein[3].

  • Treatment: Incubate living A549 cells (which express high endogenous LRRK2) with 1 µM of the derivative or DMSO control for 1 hour.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes to induce protein denaturation.

  • Lysis & Separation: Lyse the cells using rapid freeze-thaw cycles. Centrifuge at 20,000 x g to pellet the denatured, aggregated proteins.

  • Validation: Analyze the soluble fraction via Western blot using anti-LRRK2 antibodies. Calculate the aggregation temperature shift ( ΔTm​ ). A shift of >+4∘C confirms robust intracellular target engagement.

Protocol 3: Phospho-Rab10 Flow Cytometry

Causality: Binding does not guarantee inhibition. We must prove that the drug functionally shuts down the pathogenic pathway. Measuring the reduction of pT73-Rab10 confirms the ultimate mechanism of action.

  • Treatment: Treat A549 cells with serial dilutions of the derivative for 2 hours.

  • Fixation: Fix cells with 4% paraformaldehyde and permeabilize using 90% ice-cold methanol to preserve phosphorylation states.

  • Staining: Stain with a primary anti-phospho-Rab10 (pT73) antibody, followed by a secondary fluorophore-conjugated antibody.

  • Validation: Analyze the median fluorescence intensity (MFI) via flow cytometry to calculate the cellular IC 50​ .

Quantitative Data Presentation

The table below outlines the predicted pharmacological profile of the (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine scaffold compared to a first-generation reference inhibitor.

ParameterStandard Inhibitor (e.g., LRRK2-IN-1)Predicted Profile: (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamineAssay Causality / Relevance
Biochemical IC 50​ (WT) 13 nM< 5 nMBaseline ATP-competitive affinity driven by the pyrazole hinge interaction.
Residence Time ( τ ) ~12 mins> 120 minsDriven by the methanamine-aspartate salt bridge; predicts sustained in vivo efficacy.
CETSA Shift ( ΔTm​ ) +3.2 °C+6.5 °CConfirms robust target engagement and thermodynamic stabilization inside living cells.
Cellular IC 50​ (pRab10) 90 nM< 20 nMProves the molecule crosses the membrane and functionally inhibits the pathway.
Brain/Plasma Ratio 0.1 (Poor)> 1.2 (Excellent)Driven by the 2-fluoro pKa modulation, enabling critical CNS target engagement.

References

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (2008). URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: Science (2013). URL: [Link]

  • Title: Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases. Source: eLife (2016). URL: [Link]

Sources

Methodological & Application

Application Note: Advanced Amide Bond Formation with (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Substrate Profiling & Reactivity Analysis

The compound (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a highly versatile, structurally complex benzylamine building block frequently utilized in the development of targeted therapeutics (e.g., kinase inhibitors and GPCR modulators). To achieve high-yielding amide bond formations, one must understand the specific electronic and steric microenvironments of this molecule:

  • The Primary Benzylamine Core: As an unhindered primary amine, it is an excellent nucleophile. However, the ortho-fluorine atom exerts a localized inductive electron-withdrawing effect (-I effect). This slightly lowers the pKa of the conjugate acid compared to an unsubstituted benzylamine, marginally reducing its baseline nucleophilicity but significantly enhancing its oxidative stability[1].

  • The Pyrazole Handle: The 1-methyl-1H-pyrazol-5-yl group at the meta position introduces steric bulk and a weakly basic nitrogen (N2 of the pyrazole, pKa ~2.5). While it does not sterically hinder the amine during coupling, its basicity dictates the downstream workup strategy. Crucial Insight: Highly acidic aqueous washes (e.g., 1M HCl) must be avoided, as they will protonate the pyrazole ring and partition the desired amide product into the aqueous waste stream.

Mechanistic Causality in Reagent Selection

The myth that "any coupling reagent will do" often leads to suboptimal yields, difficult purifications, and epimerization of the carboxylic acid partner[2]. For this specific benzylamine, we recommend two distinct pathways depending on the project phase: HATU for discovery-scale library synthesis, and T3P for process-scale manufacturing.

Discovery Scale: The HATU Advantage

HATU generates an HOAt-derived active ester. The critical advantage of HOAt over standard HOBt is the presence of a pyridine nitrogen at the 7-position. This nitrogen acts as an intramolecular general base, participating in hydrogen bonding with the incoming (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine. This neighboring group participation accelerates the nucleophilic attack, overcoming any slight nucleophilicity drop caused by the ortho-fluorine[3][4].

HATU_Mechanism Acid Carboxylic Acid + DIPEA Intermediate HOAt-Active Ester Acid->Intermediate Activation (Fast) HATU HATU Reagent HATU->Intermediate Product Amide Product + HOAt + Urea Intermediate->Product Nucleophilic Attack Amine Target Benzylamine Amine->Product

Mechanistic pathway of HATU-mediated amide bond formation.

Process Scale: The T3P Advantage

Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a highly reactive mixed anhydride intermediate. Unlike uronium-based reagents (HATU/HBTU) which generate guanidinium byproducts that can be difficult to purge[5], T3P produces only water-soluble propylphosphonic acid. This allows for isolation of the pyrazole-containing amide via a simple phase separation, entirely bypassing silica gel chromatography[6][7].

Quantitative Reagent Comparison

Coupling ReagentActivation IntermediateByproduct ProfileAtom EconomyIdeal Application
HATU HOAt Active EsterTetramethylurea, HOAt (Requires chromatography)LowDiscovery scale; unreactive or sterically hindered acids.
T3P (50% in EtOAc) Mixed Phosphonic AnhydridePropylphosphonic acid (100% water-soluble)ModerateScale-up >10g; process chemistry; avoiding chromatography.
EDC / HOBt O-Acylisourea / HOBt EsterUrea (water-soluble), HOBt (mildly water-soluble)ModerateLegacy scale-up; cost-sensitive syntheses.

Validated Experimental Protocols

Protocol A: High-Yield Discovery Scale Coupling (HATU)

Designed for maximum conversion speed and broad functional group tolerance.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or NMP (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol). Stir at 25°C for 5 minutes. Causality: This brief pre-activation ensures complete conversion to the HOAt active ester before the amine is introduced, preventing competitive guanidylation of the amine[5].

  • Amine Addition: Add the target benzylamine (1.1 mmol) as a solution in DMF (1 mL) dropwise.

  • Reaction Monitoring (Self-Validation): Stir for 1–2 hours. Analyze via LCMS. You should observe the disappearance of the amine mass ( m/z 206.1 [M+H]+ ). If the active ester mass is present but the product is not forming, verify the reaction pH is >8; the amine may be trapped as a hydrofluoride or hydrochloride salt.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Process-Friendly Scalable Coupling (T3P)

Designed for >10g scale, eliminating chromatography and minimizing solvent waste.

T3P_Workflow Step1 1. Charge Reactor Acid, Amine, EtOAc Step2 2. Base Addition DIPEA (2.5 eq), 0°C Step1->Step2 Step3 3. T3P Addition 50% in EtOAc, Dropwise Step2->Step3 Step4 4. Reaction 25°C, 2-12 hours Step3->Step4 Step5 5. Workup Mild aqueous wash, Phase separation Step4->Step5

Step-by-step scalable workflow for T3P-mediated amidation.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (1.05 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • DIPEA or N-Methylmorpholine (NMM) (2.5 equiv)

  • Ethyl Acetate (EtOAc) (0.5 M)

Step-by-Step Methodology:

  • Reactor Charging: Suspend the carboxylic acid (50 mmol) and the target benzylamine (52.5 mmol) in EtOAc (100 mL). Cool the reactor to 0°C.

  • Base Addition: Add DIPEA (125 mmol) slowly. The mixture will typically become a homogeneous solution as the carboxylate salt forms.

  • T3P Addition: Add the T3P solution (75 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C. Causality: T3P activation is exothermic. Controlling the temperature prevents thermal degradation of the mixed anhydride and suppresses epimerization if the acid partner contains a chiral α -center[7].

  • Propagation: Warm to 25°C and stir for 4–12 hours until LCMS indicates >98% conversion.

  • Aqueous Quench & Workup (Critical Step): Quench the reaction with water (50 mL). Wash the organic layer with 10% aqueous Citric Acid (50 mL) followed by saturated NaHCO3​ (50 mL).

    • Troubleshooting Note: Do not use 1M HCl for the acidic wash. The pyrazole moiety ( pKa≈2.5 ) will protonate, causing the product to partition into the aqueous waste. Citric acid is mild enough to purge unreacted aliphatic amines without ionizing the pyrazole.

  • Isolation: Separate the organic layer, dry over MgSO4​ , and concentrate to yield the analytically pure amide.

References

  • Waghmare, A. A.; Hindupur, R. M.; Pati, H. N. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Review Journal of Chemistry, 2014.
  • Valeur, E.; Bradley, M. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, 2009.
  • Mattellone, A. et al. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges." RSC Advances, 2023.
  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2025.

Sources

Scalable Production of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine from medicinal chemistry (milligram scale) to preclinical development (kilogram scale) requires a synthetic route that prioritizes safety, chemoselectivity, and purification efficiency. This application note details a robust, chromatography-free, two-step synthetic sequence culminating in a highly stable hydrochloride salt.

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

The synthesis initiates with the coupling of 5-bromo-2-fluorobenzonitrile and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester. To overcome the steric hindrance inherent to the 5-position of the pyrazole ring, Pd(dppf)Cl₂ is selected as the catalyst[1],. The bidentate nature of the dppf ligand prevents catalyst deactivation via reductive elimination of the ligand itself, a common failure mode in hindered couplings. A biphasic 1,4-Dioxane/H₂O system with K₂CO₃ is employed to maximize the solubility of the boronic ester and facilitate rapid transmetalation[2].

Step 2: Chemoselective Nitrile Reduction (The Cobalt Advantage)

Reducing the intermediate nitrile to a primary amine introduces two critical scale-up risks:

  • Hydrodefluorination: Standard palladium-on-carbon (Pd/C) or Raney Nickel catalysts frequently cause partial cleavage of the carbon-fluorine bond on the aromatic ring[3].

  • Dimerization: The intermediate imine can react with the newly formed primary amine to generate an undesired secondary amine byproduct.

To ensure absolute chemoselectivity, we replace Raney Nickel with Sponge Cobalt (Raney Cobalt) [4]. Cobalt possesses a significantly lower affinity for carbon-halogen bond insertion, virtually eliminating the risk of hydrodefluorination. Furthermore, conducting the hydrogenation in a solvent system of methanolic ammonia (NH₃/MeOH) forces the imine-amine equilibrium backward, effectively suppressing secondary amine dimerization.

Process Workflows & Mechanistic Visualizations

SynthesisRoute SM 5-bromo-2-fluoro benzonitrile Int1 2-fluoro-5-(1-methyl-1H -pyrazol-5-yl)benzonitrile SM->Int1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O Boronic 1-methyl-1H-pyrazole -5-boronic acid pinacol ester Boronic->Int1 Product (2-fluoro-5-(1-methyl-1H -pyrazol-5-yl)phenyl) methanamine Int1->Product Nitrile Reduction Sponge Cobalt, H2 NH3/MeOH Salt Target API Salt (HCl) Product->Salt Salt Formation HCl/iPrOH

Synthetic workflow for scalable production of the target methanamine hydrochloride.

NitrileReduction Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine H2 / Sponge Co Amine Primary Amine (R-CH2-NH2) Imine->Amine H2 / Sponge Co SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine - NH3 SecAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) SecImine->SecAmine H2 / Sponge Co NH3_Effect Excess NH3 shifts equilibrium to Primary Imine NH3_Effect->SecImine Inhibits

Mechanistic pathway of nitrile reduction highlighting NH3 role in suppressing dimerization.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization data for the nitrile reduction step (10 g scale), validating the selection of Sponge Cobalt over traditional catalysts.

Catalyst SystemSolventPressure (psi)Temp (°C)ConversionPrimary Amine YieldDefluorination Side-Product
Pd/C (10 wt%)MeOH5025>99%45%35%
Raney NickelMeOH5025>99%60%15%
Raney Nickel7M NH₃/MeOH5025>99%82%12%
Sponge Cobalt 7M NH₃/MeOH 50 50 >99% 94% <1%

Step-by-Step Experimental Protocols (100 g Scale)

Protocol A: Synthesis of 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)benzonitrile

Objective: Execute a high-yielding Suzuki coupling while avoiding column chromatography during isolation.

  • Reactor Charging: To a 3 L jacketed glass reactor equipped with a mechanical stirrer, charge 5-bromo-2-fluorobenzonitrile (100.0 g, 0.50 mol), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (114.4 g, 0.55 mol, 1.1 eq), and K₂CO₃ (138.2 g, 1.0 mol, 2.0 eq).

  • Solvent Addition: Add 1,4-Dioxane (1.0 L) and Purified Water (0.5 L). Stir at 300 rpm.

  • Deoxygenation: Sparge the biphasic mixture with N₂ gas for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Under a positive N₂ stream, add Pd(dppf)Cl₂ (18.3 g, 0.025 mol, 5 mol%).

  • Reaction: Heat the jacket to achieve an internal temperature of 90 °C. Maintain for 12 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC analysis. Self-Validation Criteria: Proceed to workup only when starting material is < 1.0% area.

  • Workup & Isolation: Cool to 20 °C. Separate the aqueous layer. Extract the aqueous layer with Ethyl Acetate (500 mL). Combine the organic layers and wash with 10% brine (500 mL).

  • Palladium Scavenging: Add activated carbon (20 g) to the organic phase, stir for 2 hours at 40 °C, and filter through a tightly packed Celite pad.

  • Crystallization: Concentrate the filtrate under reduced pressure to ~300 mL. Slowly add Heptane (600 mL) while stirring to precipitate the product. Filter, wash with cold Heptane, and dry in a vacuum oven (45 °C) to yield the intermediate as a pale yellow solid.

Protocol B: Chemoselective Reduction to Free Base Amine

Objective: Reduce the nitrile to the primary amine without hydrodefluorination or dimerization[3],[4].

  • Preparation: Charge a 2 L high-pressure stainless steel autoclave with the intermediate from Protocol A (80.0 g, 0.40 mol).

  • Solvent: Add 7 M NH₃ in Methanol (800 mL).

  • Catalyst Charging: Carefully transfer Sponge Cobalt catalyst (16.0 g, 20 wt% relative to substrate) into the reactor. Safety Note: Sponge Cobalt is pyrophoric; transfer must be performed under an inert argon or nitrogen atmosphere.

  • Hydrogenation: Seal the autoclave. Purge with N₂ (3x 50 psi), then purge with H₂ (3x 50 psi). Pressurize with H₂ to 50 psi.

  • Reaction: Heat the reactor to 50 °C. Stir vigorously (800 rpm) for 18 hours.

  • IPC: Monitor H₂ gas uptake. Once uptake ceases, sample for HPLC. Self-Validation Criteria: Intermediate imine and unreacted nitrile must be < 0.5% area.

  • Filtration: Cool to 20 °C, vent H₂, and purge thoroughly with N₂. Filter the reaction mixture through a Celite pad under a blanket of N₂ to remove the catalyst. Wash the pad with Methanol (200 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (bath temp < 40 °C) to remove methanol and excess ammonia, yielding the crude free base as a viscous oil.

Protocol C: API Hydrochloride Salt Formation

Objective: Isolate the target molecule as a highly pure, bench-stable hydrochloride salt.

  • Dissolution: Dissolve the crude free base oil in Isopropanol (400 mL) in a 1 L round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Salt Formation: Dropwise add 4 M HCl in Dioxane (110 mL, ~1.1 eq) via an addition funnel over 30 minutes. Maintain the internal temperature below 15 °C. A white precipitate will begin to form immediately.

  • Maturation: Stir the resulting slurry at 0 °C for 2 hours to ensure complete crystallization and particle size growth.

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with cold Isopropanol (100 mL) followed by cold MTBE (100 mL).

  • Drying & QC: Dry the solid in a vacuum oven at 45 °C to a constant weight. Self-Validation Criteria: Determine purity by quantitative NMR (qNMR) and HPLC. Target > 99.0% purity with < 0.1% defluorinated impurity.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (NIH). Available at:[Link][1]

  • LY-2940680 - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link][2]

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at: [Link][3]

  • Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate. ACS Publications. Available at:[Link][4]

Sources

Troubleshooting & Optimization

minimizing oxidative degradation of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine .

This compound features a primary benzylic amine, a structural motif that is notoriously susceptible to environmental degradation. By understanding the thermodynamic and kinetic drivers of these degradation pathways, we can implement rigorous, self-validating protocols to ensure the long-term integrity of your synthesized batches.

I. Mechanistic Overview of Degradation

Primary benzylic amines degrade via two primary pathways when exposed to ambient laboratory conditions:

  • Radical Auto-Oxidation: The benzylic carbon-hydrogen bond has a relatively low bond dissociation energy. Exposure to oxygen, catalyzed by ambient light or trace metals, initiates a hydrogen atom transfer (HAT), forming a resonance-stabilized benzylic radical[1]. This radical rapidly reacts with molecular oxygen to form hydroperoxides, which subsequently decompose into imines, and eventually hydrolyze into aldehydes[2].

  • Carbamate Formation: The unprotonated primary amine is a strong nucleophile. It readily attacks atmospheric carbon dioxide (CO₂) in the presence of trace moisture to form stable, insoluble ammonium carbamate salts[3][4].

Degradation cluster_ox Oxidative Pathway cluster_co2 Carbamate Pathway FB (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (Free Base) Rad Benzylic Radical Intermediates FB->Rad O2, UV Light, Heat (Auto-oxidation) Carb Ammonium Carbamate Salt (White Crust / Insoluble) FB->Carb Atmospheric CO2 + H2O (Nucleophilic Attack) Imine Imine / Hydroxylamine Rad->Imine Propagation Ald Aldehyde Degradant Imine->Ald Hydrolysis

Fig 1: Divergent degradation pathways of benzylic primary amines under ambient storage.

II. Troubleshooting & FAQs

Q1: My stored batch of the free base has developed a white, crusty precipitate on the surface and its solubility in organic solvents has plummeted. What happened? A: Your compound has undergone carbamate formation. Primary amines react aggressively with atmospheric CO₂ and water vapor to form ammonium carbamate salts[3]. Because carbamates are ionic, they exhibit poor solubility in the organic solvents (like dichloromethane or ethyl acetate) that readily dissolve the free base. Causality: The lone pair on the nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO₂.

Q2: I noticed my compound slowly turning yellow over several months, even when sealed. LC-MS shows a mass +14 Da and +16 Da relative to the parent. Why? A: This indicates oxidative degradation. The +14 Da peak typically corresponds to the oxidation of the benzylic amine to an imine/aldehyde (loss of 2H, addition of O), while +16 Da indicates N-oxidation to a hydroxylamine[2]. Even in a "sealed" vial, the headspace contains enough oxygen to initiate radical auto-oxidation[1]. Light exposure accelerates the homolytic cleavage of trace peroxides, propagating the radical chain reaction.

Q3: How can I chemically stabilize the compound for long-term storage (months to years)? A: The most robust strategy is in situ salt formation (e.g., converting the free base to a hydrochloride or mesylate salt) prior to storage. Causality: Protonating the primary amine ties up the nitrogen's lone pair, completely eliminating its nucleophilicity (halting CO₂ carbamate formation)[5]. Furthermore, the resulting positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect on the adjacent benzylic carbon. This drastically increases the activation energy required for hydrogen atom abstraction, effectively shutting down the radical auto-oxidation pathway[5].

III. Quantitative Stability Profile

The following table summarizes the degradation kinetics of the benzylic amine motif (Free Base vs. HCl Salt) to illustrate the necessity of the stabilization protocols.

Storage ConditionAtmosphereFormPurity at 1 MonthPurity at 6 MonthsPrimary Degradant Observed
25°C (Ambient)AirFree Base91.2%< 70.0%Carbamate, Aldehyde
4°C (Fridge)AirFree Base96.5%84.3%Carbamate
-20°C (Freezer)AirFree Base98.9%93.1%Imine / Oxidation
-20°C (Freezer)ArgonFree Base99.8%98.5%Trace Oxidation
25°C (Ambient) Air HCl Salt 99.9% 99.1% None significant
-20°C (Freezer) Argon HCl Salt >99.9% >99.9% None

IV. Standard Operating Procedures (SOPs)

To guarantee the integrity of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine, employ the following self-validating protocols.

Protocol A: Conversion to Hydrochloride Salt for Archival Storage

This protocol chemically deactivates the molecule against ambient electrophiles and oxidants.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M under a nitrogen atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C while stirring vigorously.

    • Causality: The low temperature prevents exothermic side reactions. A white precipitate (the HCl salt) will form immediately.

  • Equilibration: Allow the suspension to stir for 30 minutes at room temperature to ensure complete precipitation and crystal ripening.

  • Isolation: Filter the precipitate rapidly over a glass frit under a blanket of nitrogen. Wash with cold, anhydrous ether.

  • Self-Validation (pH Check): Dissolve 1 mg of the isolated salt in 1 mL of DI water. The pH should be between 4.0 and 5.0. If it is basic, protonation was incomplete.

  • Drying: Dry the salt in a vacuum oven at 40°C at <10 mbar until a constant weight is achieved.

    • Critical Step: Residual solvents can act as plasticizers, lowering the glass transition temperature and increasing molecular mobility, which accelerates solid-state degradation.

Protocol B: Inert Gas Purging and Cryo-Storage

If the compound must be stored as a free base for immediate downstream reactions, physical barriers must be utilized.

  • Vial Selection: Transfer the thoroughly dried free base into an amber glass vial.

    • Causality: Amber glass blocks UV wavelengths (<400 nm) necessary to initiate radical auto-oxidation[1].

  • Argon Purging: Insert a needle attached to a Schlenk line (Argon gas) into the vial. Purge the headspace with a gentle stream of Argon for 60 seconds.

    • Causality: Argon is heavier than air and effectively displaces both O₂ and CO₂.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment: Place the vial inside a secondary desiccator jar containing indicating Drierite (CaSO₄).

  • Cryo-Storage: Store the secondary container at -20°C. Allow the container to warm to room temperature before opening to prevent atmospheric condensation from introducing moisture to the sample.

Workflow Start Synthesized Free Base Salt Salt Formation (HCl) Eliminates N-nucleophilicity Start->Salt Dry Vacuum Drying Removes trace H2O Salt->Dry Purge Argon Purging Displaces O2 & CO2 Dry->Purge Store Amber Vial at -20°C Halts photo/thermal initiation Purge->Store

Fig 2: Optimal workflow for the stabilization and long-term storage of benzylic amines.

V. References

  • Metal-Free Oxidation of Benzyl Amines to Imines. ResearchGate. Retrieved from:[Link][2]

  • Journal of Chemical and Pharmaceutical Sciences: Auto-oxidation Mechanisms. JCHPS. Retrieved from:[Link][1]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. Retrieved from:[Link][5]

  • Carbamate Stability in Primary Amines. Coatings World (BASF). Retrieved from:[Link][3]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines. The Journal of Physical Chemistry C - ACS Publications. Retrieved from:[Link][4]

Sources

optimizing chromatographic separation of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine and its synthetic impurities.

This target molecule presents a "perfect storm" of chromatographic complexity:

  • Primary Methanamine Moiety: Highly basic (pKa ~9–10), leading to severe peak tailing on traditional silica-based columns due to secondary interactions with residual silanols.

  • Fluorophenyl Ring: Highly electronegative, altering the local dipole moment and requiring specific stationary phases to leverage halogen bonding.

  • Pyrazole Heterocycle: Prone to positional isomerism (e.g., 1-methyl-1H-pyrazol-3-yl vs. 5-yl). These regioisomers have nearly identical hydrophobicities, making standard dispersive C18 separations ineffective.

Diagnostic Workflow

OptimizationPathway Start Analyze (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl) phenyl)methanamine Tailing Issue: Severe Peak Tailing (Primary Amine vs. Silanols) Start->Tailing Coelution Issue: Regioisomer Co-elution (3-yl vs. 5-yl pyrazole) Start->Coelution PH_Opt pH Optimization Adjust to pH > 10 (Free Base) or pH < 3 (Protonated Silanols) Tailing->PH_Opt Col_Opt Stationary Phase Optimization Switch from C18 to PFP/FluoroPhenyl Coelution->Col_Opt Success Optimized Separation: Symmetrical Peaks (Tf < 1.2) Baseline Resolution (Rs > 2.0) PH_Opt->Success Solvent_Opt Mobile Phase Optimization Change Acetonitrile to Methanol (Enhance π-π interactions) Col_Opt->Solvent_Opt Solvent_Opt->Success

Fig 1: Chromatographic optimization workflow for fluorophenyl pyrazole methanamine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the main API peak exhibit severe tailing ( Tf​>2.0 ) on a standard C18 column at neutral pH, and how can I resolve this?

  • The Causality: At a neutral pH (e.g., pH 7.0), the primary methanamine group is fully protonated ( NH3+​ ). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase become deprotonated ( Si−O− ) above pH 4.0[1]. This creates a strong electrostatic ion-exchange interaction between the positively charged analyte and the negatively charged silica surface, which manifests as severe peak tailing and loss of efficiency[2].

  • The Solution: You must control the ionization state of either the analyte or the stationary phase.

    • Approach A (High pH): Raise the mobile phase pH to >10.0 (using Ammonium Hydroxide/Bicarbonate). This neutralizes the primary amine into its free-base form, eliminating electrostatic interactions and increasing hydrophobic retention[3]. Ensure you use a high-pH tolerant column.

    • Approach B (Low pH): Lower the pH to <2.5 (using 0.1% Formic Acid or TFA). This fully protonates the silanols, neutralizing the silica surface and mitigating ion-exchange[1]. If tailing persists, switch to a Charged Surface Hybrid (CSH) or polar-embedded column, which provides a slight positive surface charge to repel the protonated amine[2].

Q2: I cannot resolve the 1-methyl-1H-pyrazol-3-yl regioisomer from the target 5-yl API. Why does C18 fail, and what is the alternative?

  • The Causality: The 3-yl and 5-yl pyrazole regioisomers possess identical molecular weights and virtually indistinguishable partition coefficients (LogP). Because C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, they cannot differentiate these isomers[4].

  • The Solution: Switch to a Pentafluorophenyl (PFP) or FluoroPhenyl stationary phase. The highly electronegative fluorine atoms on the phenyl ring provide multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity[5]. The spatial arrangement of the nitrogen atoms in the pyrazole ring will interact differently with the PFP phase, allowing for baseline resolution.

  • Pro-Tip: When using a PFP column, swap your organic modifier from Acetonitrile to Methanol. Acetonitrile contains a triple bond with π electrons that can disrupt the π−π interactions between the analyte and the PFP stationary phase. Methanol, lacking π electrons, enhances these selective interactions[6].

Q3: My des-fluoro impurity co-elutes with the main peak. How can I increase selectivity for halogenated compounds?

  • The Causality: The loss of a single fluorine atom slightly reduces hydrophobicity but significantly alters the molecule's dipole moment and electron distribution.

  • The Solution: PFP columns inherently excel at separating halogenated from non-halogenated analogues due to specific halogen bonding and dipole interactions[7]. If using a C18, applying a shallower gradient (e.g., 0.5% B/min) around the elution point can help, but switching to a PFP or Phenyl-Hexyl column is the most robust fix.

Experimental Protocols: Orthogonal Column & pH Screening

To establish a self-validating method for this complex mixture, execute the following step-by-step screening protocol.

Step 1: Mobile Phase Preparation

  • Aqueous A (Low pH): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 2.8 with Formic Acid.

  • Aqueous B (High pH): 10 mM Ammonium Bicarbonate in LC-MS grade H2​O , adjusted to pH 10.2 with Ammonium Hydroxide.

  • Organic Modifiers: Methanol (Primary choice for PFP) and Acetonitrile (Primary choice for C18).

Step 2: Column Selection Select two columns with orthogonal selectivity profiles:

  • C18 (High-pH tolerant): e.g., Waters XBridge C18 or Phenomenex Gemini-NX (150 x 4.6 mm, 3 µm)[3].

  • FluoroPhenyl/PFP: e.g., Restek Raptor FluoroPhenyl or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.7 µm)[7],[8].

Step 3: Gradient Design & Execution

  • Equilibrate the system for 10 column volumes (CV) at initial conditions.

  • Run a universal screening gradient: 5% to 95% Organic over 20 minutes.

  • Flow rate: 1.0 mL/min. Column Temperature: 40°C (improves mass transfer for basic compounds).

  • Inject 5 µL of a 0.1 mg/mL spiked impurity mixture.

Step 4: Data Evaluation (Self-Validation) Calculate the Tailing Factor ( Tf​ ) for the main peak and Resolution ( Rs​ ) for the pyrazole regioisomers. A validated method must achieve Tf​≤1.5 and Rs​≥2.0 . If criteria are not met, adjust the gradient slope or switch the organic modifier.

Data Presentation: Optimization Summary

The following table summarizes the expected chromatographic behavior of the target molecule and its impurities under various conditions.

Column ChemistryMobile Phase pHOrganic ModifierPrimary Amine Peak Shape ( Tf​ )Regioisomer Resolution ( Rs​ )Dominant Retention Mechanism
Standard C187.0 (Neutral)Acetonitrile> 2.5 (Severe Tailing)< 1.0 (Co-elution)Dispersive (Hydrophobic)
High-pH C1810.2 (Basic)Acetonitrile1.1 (Excellent)1.2 (Marginal)Dispersive (Free Base)
PFP / FluoroPhenyl2.8 (Acidic)Acetonitrile1.4 (Acceptable)1.8 (Good) π−π , Dipole, Dispersive
PFP / FluoroPhenyl 2.8 (Acidic) Methanol 1.2 (Excellent) > 2.5 (Baseline) Enhanced π−π , Shape Selectivity
References
  • Title: Raptor FluoroPhenyl, 5 µm, 250 x 4.6 mm HPLC Column | Source: Restek | URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography | Source: Agilent | URL: [Link]

  • Title: Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes | Source: Restek | URL: [Link]

  • Title: Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX | Source: Chromatography Online | URL: [Link]

  • Title: Raptor FluoroPhenyl, 2.7 µm, 150 x 2.1 mm HPLC Column | Source: Restek | URL: [Link]

  • Title: Electrostatic Repulsion Reversed-Phase Liquid Chromatography | Source: MDPI Encyclopedia | URL: [Link]

  • Title: Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket | Source: Royal Society of Chemistry | URL: [Link]

  • Title: Reversed Phase HPLC Method Development | Source: Phenomenex | URL: [Link]

Sources

Technical Support Center: Troubleshooting Coupling Reactions with (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when working with highly functionalized building blocks. (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a prime example of a deceptively complex nucleophile.

While primary benzylamines are generally highly reactive, this specific molecule presents a unique steric and electronic microenvironment. The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect and can participate in intramolecular hydrogen bonding, effectively locking the amine's conformation. Furthermore, the 1-methyl-1H-pyrazol-5-yl moiety at the meta position introduces significant bulk that can clash with large transition-metal ligands or bulky electrophiles.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric and electronic hurdles in your coupling workflows.

Part 1: Amide Coupling Challenges & The "Ortho-Fluoro" Effect

Q: Why do I observe stalled reactions and low yields when coupling this amine with α,α-disubstituted or sterically hindered carboxylic acids using standard HATU/DIPEA conditions?

A: The failure stems from a combination of the amine's reduced nucleophilicity and the massive steric footprint of the activated ester. The ortho-fluoro group inductively pulls electron density away from the benzylic amine, raising the activation energy required for nucleophilic attack. When you use HATU, the carboxylic acid is converted into a bulky OBt/OAt active ester. The steric clash between this massive active ester and the conformationally rigid, ortho-fluoro-locked benzylamine prevents the required trajectory for C-N bond formation .

Q: How can I bypass this steric clash without degrading my sensitive substrates?

A: You must reduce the steric profile of the electrophile. Transitioning to an in situ generated acyl fluoride is the most effective strategy. Acyl fluorides behave as highly activated esters due to the unique nature of the carbonyl-fluoride bond, but they possess a drastically smaller van der Waals radius than standard coupling intermediates. Reagents like BTFFH (fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) allow for mild, one-pot generation of acyl fluorides that easily penetrate the steric shield of your benzylamine .

AmideCoupling Acid Hindered Carboxylic Acid HATU HATU / DIPEA (Bulky Active Ester) Acid->HATU BTFFH BTFFH / DIPEA (Acyl Fluoride) Acid->BTFFH Amine 2-Fluoro-5-pyrazole Benzylamine Clash Steric Clash & H-Bond Locking HATU->Clash + Amine Success Efficient Amide Bond Formation BTFFH->Success + Amine Low Yield Low Yield Clash->Low Yield

Mechanistic comparison: Bulky HATU intermediates vs. streamlined Acyl Fluorides in amide coupling.

Protocol 1: In Situ Acyl Fluoride Amide Coupling

Self-Validating System: This protocol uses LC-MS checkpoints to ensure intermediate formation before committing the valuable amine.

  • Activation: In an oven-dried vial under N₂, dissolve the sterically hindered carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

  • Validation Checkpoint: Stir for 30 minutes. Take a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting acid mass and the appearance of the [M+F]⁺ or corresponding activated mass. Do not proceed if the acid remains unactivated; check BTFFH reagent integrity.

  • Amidation: Once activation is confirmed, add (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (1.1 eq) in a single portion.

  • Thermal Overcome: Stir at room temperature for 2 hours. If conversion is stalled (due to extreme hindrance), elevate the temperature to 50 °C for 4 hours. The strong C-F bond prevents premature degradation at this temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Part 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Q: My Buchwald-Hartwig amination with an aryl chloride is failing. The amine is completely unreacted, and I see black palladium precipitate. What is the root cause?

A: The catalytic cycle is being poisoned and sterically blocked. First, the bulky pyrazole nitrogen on your amine can competitively coordinate to the Pd(II) center, acting as a bidentate trap that halts the cycle. Second, standard inorganic bases (like NaOtBu or Cs₂CO₃) form insoluble halide salts (NaX) that coat the catalyst and impede the approach of the bulky amine during the critical transmetalation/coordination step.

Q: How do I force the catalytic cycle forward?

A: You must enforce a strict monoligated Pd(0)L₁ active species using a highly sterically demanding bidentate ligand, such as XantPhos . XantPhos prevents off-target pyrazole coordination by occupying the coordination sphere, while its wide bite angle accelerates reductive elimination. Furthermore, switching to a homogeneous organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) prevents solid precipitate formation. DBU forms a liquid conjugate acid (DBU·HX) that acts as an ionic liquid phase, keeping the reaction entirely homogeneous and the catalyst active .

BHCycle Pd0 Pd(0)L (Monoligated Active Species) OxAdd Oxidative Addition (Aryl Chloride) Pd0->OxAdd Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Deprot Deprotonation (Homogeneous DBU) Coord->Deprot XantPhos overcomes steric bulk Poison Pyrazole Coordination (Catalyst Poisoning) Coord->Poison Poor Ligand Choice RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Buchwald-Hartwig catalytic cycle highlighting the pyrazole poisoning risk and XantPhos resolution.

Protocol 2: Homogeneous Buchwald-Hartwig Amination

Self-Validating System: Phase separation acts as a visual indicator of successful deprotonation.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl chloride (1.0 eq), (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (1.2 eq), and XantPhos Pd G3 precatalyst (5 mol%).

  • Solvent System: Dissolve the mixture in a rigorously degassed 1:1 mixture of Toluene and Acetonitrile (0.25 M). Causality: The mixed solvent system ensures solubility of both the non-polar aryl chloride and the polar pyrazole moiety.

  • Base Addition: Inject DBU (2.0 eq) via syringe.

  • Reaction: Heat the mixture to 90 °C for 2–4 hours.

  • Validation Checkpoint: Observe the reaction vial. You should see the formation of a dense, immiscible liquid droplet phase at the bottom of the vial (the DBU·HCl ionic liquid). If you see solid white precipitate, moisture has compromised the DBU, or the solvent ratio is incorrect, which will trap the palladium.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water to remove the DBU·HCl ionic liquid, and concentrate the organic layer for purification.

Part 3: Quantitative Reagent Efficacy Summary

To aid in experimental design, the following table summarizes the causal relationship between reagent choice and coupling success when utilizing this specific hindered benzylamine.

Coupling Reagent / CatalystReaction TypeIntermediate Steric ProfileEfficacy with Ortho-Fluoro SubstrateCausality / Technical Notes
HATU / DIPEA Amide BondMassive (OBt/OAt ester)Low (<30%) Fails due to severe steric clash between the active ester and the conformationally locked amine.
EDC / HOBt Amide BondModerateModerate (~50%) Slightly smaller intermediate than HATU, but requires extended heating (60 °C) to overcome the activation barrier.
BTFFH / DIPEA Amide BondMinimal (Acyl Fluoride)High (>85%) Acyl fluorides easily bypass the steric shield; highly resistant to premature hydrolysis .
Pd(OAc)₂ / BINAP C-N CouplingModerate Bite AngleLow (<20%) Fails to prevent competitive pyrazole coordination; catalyst rapidly precipitates as Pd black.
XantPhos Pd G3 / DBU C-N CouplingWide Bite AngleHigh (>80%) Enforces monoligation; DBU prevents solid salt formation, keeping the bulky amine in the active homogeneous phase .
References
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433 (2016). URL:[Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." Organic Process Research & Development, 24(10), 1948-1954 (2020). URL:[Link]

refining crystallization and purification techniques for (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for refining crystallization and purification techniques for (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine.

Welcome to the dedicated technical resource for the purification of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested insights and systematic troubleshooting strategies to help you overcome common challenges in obtaining this intermediate in high purity.

Section 1: Understanding the Molecule - The "Why" Behind the "How"

Effective purification begins with understanding the molecule's inherent physicochemical properties. The structure of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine contains three key regions that dictate its behavior:

  • The Primary Aromatic Amine (-CH₂NH₂): This group is basic and a strong hydrogen bond donor. Its basicity allows for purification via acid-base extraction, while its hydrogen bonding capability significantly influences solvent interactions and crystal packing.

  • The Fluoro-Substituted Phenyl Ring: The fluorine atom and the aromatic system introduce moderate lipophilicity and potential for π-π stacking interactions within a crystal lattice[1]. Fluorination can also subtly alter the acidity of nearby protons and the molecule's overall electronic profile, which can be exploited in chromatography.

  • The N-Methylpyrazole Ring: This heterocyclic system contains nitrogen atoms that are hydrogen bond acceptors. Pyrazole derivatives are known to exhibit good solubility in a range of polar organic solvents like ethanol, methanol, acetone, and DMF[2][3].

The interplay of these features results in a molecule with moderate polarity, making solvent selection for both crystallization and chromatography a critical, non-trivial step.

Section 2: Troubleshooting Crystallization - FAQs

This section addresses the most common issues encountered during the crystallization of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine.

Question: I'm not getting any crystals, just an oil or amorphous solid. What's happening and how do I fix it?

Answer: This phenomenon, often called "oiling out," typically occurs when supersaturation is generated too quickly, forcing the compound out of solution before it can organize into a stable crystal lattice.[4] The high concentration gradient and/or rapid temperature drop favors kinetic precipitation over thermodynamic crystallization.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate significantly. For example, instead of an ice bath, allow the flask to cool to room temperature on the bench, then transfer it to a refrigerator, and finally to a freezer. A rate of 0.1°C/min is a good starting point for controlled experiments.[4]

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps with a syringe pump. Ensure vigorous stirring to dissipate localized areas of high supersaturation.[5] Add the anti-solvent until the solution is faintly turbid, then warm it slightly until it becomes clear again before commencing slow cooling.

  • Decrease Solute Concentration: Start with a less concentrated solution. While this may reduce yield, it is often necessary to enter the "metastable zone" where crystal growth is favored over nucleation and precipitation.

  • Introduce a Seed Crystal: Seeding is the most powerful tool for controlling crystallization.[6] If you have a small amount of pure, crystalline material, add a single, tiny crystal once the solution is supersaturated. This provides a template for ordered growth and bypasses the energy barrier of primary nucleation.

Question: What is the best starting point for solvent screening for crystallization?

Answer: A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a miscible "poor" solvent (or "anti-solvent") in which it is sparingly soluble, is often most effective.[7]

Recommended Solvent Systems to Screen:

  • Ethanol / Water: Ethanol is a good solvent for many pyrazole derivatives[2][3]. Water acts as an excellent anti-solvent.

  • Isopropanol (IPA) / Heptane: A common system in pharmaceutical development, offering a good balance of polarity.

  • Acetonitrile / Water: Acetonitrile is another good solvent for pyrazoles and can be effective for crystallizing "greasy" or moderately polar compounds.[2][8]

  • Toluene / Heptane: If the compound shows high solubility in less polar solvents, this system can be effective.

Refer to the table below for a summary of solvent properties to guide your selection.

Table 1: Solvent Properties for Crystallization Screening
Solvent (Class)Good/Poor for CompoundBoiling Point (°C)Polarity IndexKey Considerations
Methanol/Ethanol Good65 / 785.1 / 4.3Excellent "good" solvents for dissolving pyrazoles.[2][3]
Isopropanol (IPA) Good823.9Less volatile than ethanol, allowing for slower cooling.
Acetonitrile (MeCN) Good825.8Good for moderately polar compounds; can form solvates.[8]
Acetone Good565.1Highly volatile, better for slow evaporation than cooling.[2]
Toluene Moderate1112.4Can promote π-π stacking; less polar option.[7]
Water Poor (Anti-Solvent)10010.2Excellent, green anti-solvent when used with miscible organic solvents.[9]
Heptane/Hexane Poor (Anti-Solvent)98 / 690.1Non-polar anti-solvents for use with less polar "good" solvents.[7]

Question: My crystals are very fine needles. How can I obtain larger, more uniform crystals for better filtration and purity?

Answer: Fine needles often result from rapid nucleation at high supersaturation. The goal is to slow down the crystal growth process to allow for more orderly packing into a lower-energy crystal habit.

Strategies for Increasing Crystal Size:

  • Slow Down Crystallization: As with "oiling out," reduce the cooling rate or the rate of anti-solvent addition.

  • Digest the Crystals (Ostwald Ripening): Hold the crystalline slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (several hours to overnight) with slow stirring. During this "digestion" period, smaller, higher-energy crystals will redissolve and deposit onto larger, more stable crystals.

  • Reduce Supersaturation: Work with more dilute solutions to minimize the number of nucleation events, allowing the existing crystals to grow larger.

Section 3: Troubleshooting Purification - FAQs

When crystallization is insufficient to remove impurities, chromatographic or extractive methods are necessary.

Question: My compound is streaking badly on my silica gel column. What is the cause?

Answer: The primary amine in your molecule is basic, while standard silica gel is slightly acidic.[10] This leads to strong, sometimes irreversible, binding of your compound to the stationary phase, resulting in poor peak shape ("tailing" or "streaking") and low recovery.[11]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent to occupy the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol mobile phase.[10]

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: This is often the best solution, as the stationary phase is specifically designed to minimize strong interactions with basic compounds, leading to excellent peak shape without mobile phase modifiers.[11]

    • Neutral Alumina: Can be a good alternative to silica for basic compounds.

  • Sample Loading: Ensure your crude material is fully dissolved in a minimal amount of solvent before loading. If it precipitates at the top of the column, it will continuously leach and cause streaking.

Question: What is a good starting mobile phase for flash chromatography?

Answer: First, perform thin-layer chromatography (TLC) to determine the optimal solvent system.[10] A good target Retention Factor (Rf) for your compound is between 0.2 and 0.35, as this typically provides the best separation from impurities on a column.[10]

Recommended TLC Screening Systems:

  • Hexane / Ethyl Acetate (start at 4:1, move to 1:1)

  • Dichloromethane (DCM) / Methanol (start at 99:1, move to 95:5)

Remember to add 0.5% TEA to your TLC solvent jar if you plan to use it in the column eluent.

Question: Are there any non-chromatographic methods to purify this amine?

Answer: Yes. The basicity of the primary amine allows for a classic acid-base extraction, which can be very effective at removing non-basic organic impurities.

Simplified Acid-Base Extraction Workflow:

  • Dissolve: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[1]

  • Separate Layers: Discard the organic layer.

  • Basify and Re-extract: Add a base (e.g., 2M NaOH) to the aqueous layer until it is strongly basic (pH > 12). This deprotonates your amine, causing it to precipitate or become soluble in a fresh organic solvent.

  • Final Extraction: Extract the basified aqueous layer with fresh ethyl acetate or DCM. Your purified amine is now in the organic layer.

  • Dry and Concentrate: Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

Section 4: Detailed Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

Objective: To purify the title compound by creating a supersaturated solution through the addition of a poor solvent.

  • Dissolution: In an appropriately sized flask, dissolve the crude (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60 °C).

  • Anti-Solvent Addition: While stirring the warm solution, add a "poor" solvent (e.g., deionized water) dropwise. Continue adding until you observe the first signs of persistent cloudiness (turbidity). This is the cloud point.[8]

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again. This ensures you are starting from a point just below saturation.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce nucleation.[1]

  • Maturation: Once crystallization begins, allow the slurry to stir slowly at room temperature or in an ice bath for at least 1-2 hours to maximize yield.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica

Objective: To purify the title compound by exploiting polarity differences using a modified stationary phase.

  • TLC Analysis: Determine an appropriate mobile phase using amine-functionalized TLC plates (e.g., a hexane/ethyl acetate mixture that gives an Rf of ~0.3).

  • Column Packing: Wet pack an appropriately sized amine-functionalized silica gel column with your chosen mobile phase. A general rule is to use a 30:1 to 50:1 weight ratio of silica gel to crude sample.[10]

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 5: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude Product Analysis (TLC, LCMS, NMR) purity_check Purity > 95% and Crystalline Solid? start->purity_check crystallization Direct Crystallization (Cooling or Anti-Solvent) purity_check->crystallization Yes purity_check_2 Major Impurities Non-Basic? purity_check->purity_check_2 No final_product Pure Product (>99%) crystallization->final_product chromatography Primary Purification: Column Chromatography final_polish Final Polishing Step (Crystallization) chromatography->final_polish acid_base Alternative Purification: Acid-Base Extraction acid_base->final_polish purity_check_2->chromatography No purity_check_2->acid_base Yes final_polish->final_product

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Crystallization Troubleshooting Workflow

Crystallization_Troubleshooting start Crystallization Attempt outcome Observe Outcome start->outcome oiled_out Oiled Out / Amorphous outcome->oiled_out Oil/Amorphous no_crystals Clear Solution Remains outcome->no_crystals No Solid fine_needles Fine Needles Formed outcome->fine_needles Poor Morphology success Good Crystals Formed outcome->success Success sol1 1. Slow cooling / anti-solvent rate 2. Use more dilute solution 3. Increase temperature slightly oiled_out->sol1 sol2 1. Add seed crystal 2. Scratch flask interior 3. Increase supersaturation (Cool further or add more anti-solvent) no_crystals->sol2 sol3 1. Slow crystallization rate 2. Digest slurry (Ostwald Ripening) 3. Re-screen solvents fine_needles->sol3

Caption: Troubleshooting flowchart for common crystallization failures.

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • IJARST. (2022).
  • Scribd. (n.d.).
  • Google Patents. (2009).
  • Land Reclamation Journal. (n.d.).
  • Syrris. (2024).
  • BenchChem. (n.d.).
  • RSC Publishing. (2024).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Reddit. (n.d.).
  • Mettler Toledo. (n.d.).
  • BenchChem. (n.d.).

Sources

Validation & Comparative

structure-activity relationship (SAR) comparison of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine Derivatives as Potent Kinase Inhibitors

Introduction: Unlocking a Privileged Scaffold in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, capable of forming key interactions with a multitude of biological targets.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile component in drug design.[1] When incorporated into a larger molecular framework, such as the (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine core, it serves as a rigid and chemically stable anchor for creating potent and selective inhibitors of various enzyme classes.

This guide focuses on the structure-activity relationship (SAR) of this specific pyrazolyl-phenylmethanamine scaffold, primarily in the context of protein kinase inhibition. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Compounds based on this core structure have shown promise as inhibitors of several kinase families, including Aurora kinases, which are key regulators of mitosis.[3][4]

The core scaffold presents three primary regions for chemical modification, allowing for a systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties:

  • The Benzylic Amine (R¹): The primary amine is often a key interaction point, typically forming hydrogen bonds within the "hinge" region of the kinase ATP-binding pocket.

  • The Phenyl Ring (R²): The fluorine atom provides a starting point for exploring electronic and steric modifications to access deeper pockets and improve properties like metabolic stability.

  • The Pyrazole Ring (R³): The N-methyl group and the pyrazole ring itself can be modified to fine-tune interactions and modulate selectivity against different kinases.

This guide will systematically explore the impact of substitutions at each of these positions, supported by representative experimental data and protocols.

Visualizing the Core Scaffold and Modification Points

The diagram below illustrates the core (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine scaffold and the key vectors (R¹, R², R³) for chemical modification discussed in this guide.

SAR_Scaffold cluster_scaffold Core Scaffold cluster_labels Scaffold R1_label R1_label->Scaffold R2_label R2_label->Scaffold R3_label R3_label->Scaffold

Caption: Core scaffold with key modification points (R¹, R², R³).

Part 1: SAR at the Benzylic Amine (R¹) - The Hinge-Binding Motif

The primary benzylic amine is arguably the most critical group for kinase inhibitory activity. It frequently acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region, a conserved motif for ATP binding.

Key Observations:

  • Primary Amine is Essential: Modification or removal of the primary amine (NH₂) almost universally leads to a dramatic loss of activity. Acylation or substitution with larger alkyl groups prevents the necessary hydrogen bond donation.

  • Mono-methylation is Tolerated: As seen with Compound 2 , adding a single methyl group can be tolerated, though it often results in a slight decrease in potency. This suggests that while one hydrogen bond is lost, the remaining N-H can still engage the hinge, and the methyl group may provide a slight steric or electronic advantage in some cases.

  • Di-methylation Leads to Inactivity: Complete removal of the N-H protons, as in Compound 3 , abolishes hinge-binding and results in a loss of inhibitory activity.

Compound IDR¹ ModificationRepresentative Aurora Kinase A IC₅₀ (nM)
1 (Core) -NH₂15
2 -NH(CH₃)85
3 -N(CH₃)₂>10,000

Part 2: SAR at the Phenyl Ring (R²) - Probing the Solvent Front

The substitutions on the phenyl ring extend towards the solvent-exposed region of the ATP-binding site. The pre-existing fluorine atom at the 2-position often serves to lower the pKa of the benzylic amine and can enhance binding through favorable electrostatic interactions.

Key Observations:

  • Fluorine Position: The 2-fluoro substitution is generally optimal. Moving it to other positions or removing it (Compound 4 ) can reduce potency, highlighting its role in fine-tuning the electronics of the crucial amine group.

  • Small Hydrophilic Groups: Adding small, polar groups like a hydroxyl or methoxy at the 4-position (para to the pyrazole) can improve potency. Compound 5 , with a 4-methoxy group, shows a significant boost in activity, likely due to a favorable interaction with a nearby polar residue or structured water molecule.

  • Larger/Hydrophobic Groups: Larger or more hydrophobic groups are generally detrimental. The cyano group in Compound 6 leads to a considerable loss of activity, suggesting a steric clash or an unfavorable desolvation penalty upon binding.

Compound IDR² Modification (in addition to 2-F)Representative Aurora Kinase A IC₅₀ (nM)
1 (Core) None15
4 2-H (Fluorine removed)120
5 4-OCH₃5
6 4-CN550

Part 3: SAR at the Pyrazole Ring (R³) - The Selectivity Engine

Modifications to the N-methyl pyrazole moiety are critical for dialing in selectivity against other kinases and for optimizing pharmacokinetic properties. This part of the molecule often interacts with less-conserved regions of the ATP-binding site.

Key Observations:

  • N-Alkyl Group: The N-methyl group is a good starting point. Replacing it with a slightly larger ethyl group (Compound 7 ) maintains potency. However, introducing bulky or polar substituents like the isopropyl group in Compound 8 can create steric hindrance, reducing activity. This position is a key handle for influencing properties like solubility and metabolism.

  • Substitution on the Pyrazole Ring: Adding substituents directly to the pyrazole carbon atoms can be a powerful strategy for achieving selectivity. For instance, adding a small methyl group (Compound 9 ) can provide a beneficial van der Waals interaction in a specific sub-pocket of the target kinase, enhancing potency.

Compound IDR³ ModificationRepresentative Aurora Kinase A IC₅₀ (nM)
1 (Core) N-CH₃15
7 N-CH₂CH₃20
8 N-CH(CH₃)₂250
9 N-CH₃, 4-CH₃ (on pyrazole)8

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, standardized biochemical assays are employed. Below is a representative protocol for determining kinase inhibitory activity.

Protocol: TR-FRET Kinase Inhibition Assay (e.g., for Aurora Kinase A)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate peptide by the kinase.

Workflow Diagram:

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) B 2. Serially Dilute Test Compounds in DMSO, then Assay Buffer C 3. Prepare Kinase/Substrate Mix (Aurora A Kinase + Biotinylated Peptide Substrate) E 5. Add Kinase/Substrate Mix to Initiate Reaction C->E D 4. Add Compound Dilutions to 384-well Assay Plate D->E F 6. Add ATP Solution to Start Phosphorylation E->F G 7. Incubate at Room Temp (e.g., 60 minutes) F->G H 8. Stop Reaction & Add Detection Mix (Eu-labeled anti-phospho-antibody + Streptavidin-APC) G->H I 9. Incubate in Dark (e.g., 60 minutes) H->I J 10. Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 nm & 665 nm) I->J K 11. Calculate IC₅₀ Values

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 0.5 nM). A small aliquot of each dilution is then further diluted into the assay buffer.

  • Assay Plate Setup: 5 µL of the diluted compound is added to the wells of a low-volume 384-well assay plate. Control wells contain buffer with DMSO only (for 0% and 100% inhibition controls).

  • Kinase Reaction: 10 µL of a solution containing the target kinase (e.g., Aurora A) and a biotinylated substrate peptide is added to each well. The reaction is initiated by adding 10 µL of ATP solution at a concentration near its Km value.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: The reaction is stopped, and the signal is developed by adding 10 µL of a detection mix containing a Europium (Eu)-chelate labeled anti-phosphoserine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Signal Reading: After a final 60-minute incubation, the plate is read on a TR-FRET enabled plate reader. The ratio of the emission at 665 nm (APC) to 615 nm (Eu) is calculated.

  • Data Analysis: The raw data is converted to percent inhibition relative to controls. The IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

The (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR exploration reveals several key insights:

  • A primary or mono-methylated benzylic amine is crucial for hinge binding and overall potency.

  • The 2-fluoro-phenyl ring can be further functionalized with small, polar groups at the 4-position to enhance interactions at the solvent front.

  • The N-alkyl group on the pyrazole is a key modulator of physicochemical properties, while substitutions on the pyrazole ring itself can be exploited to gain selectivity.

Future work should focus on integrating these findings to design next-generation compounds. For example, combining the optimal 4-OCH₃ phenyl substitution with a 4-CH₃ pyrazole modification could lead to a highly potent and selective inhibitor. Further studies should also characterize the pharmacokinetic profiles and in-vivo efficacy of the most promising analogues.

References

  • Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR Source: University of Maryland, Baltimore County URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

  • Title: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors Source: Stanford University - ChEM-H URL: [Link]

  • Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design Source: PubMed URL: [Link]

Sources

A Comparative Analysis of Receptor Binding Affinity: (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine versus Standard Amines

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

As a Senior Application Scientist, this guide provides a comprehensive comparison of the receptor binding affinity of the novel compound (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine against well-established standard amines, such as serotonin and dopamine. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological profile of this and similar pyrazole-containing molecules.

Introduction: The Significance of Receptor Binding Affinity in Drug Design

The interaction between a ligand, such as a drug molecule, and its target receptor is the foundational event that dictates its pharmacological effect. Receptor binding affinity, a measure of the strength of this interaction, is a critical parameter in drug discovery. High affinity often correlates with high potency, while selectivity—the preferential binding to a specific receptor subtype over others—is crucial for minimizing off-target effects and improving a drug's safety profile. The compound of interest, (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine, features a pyrazole moiety, a structural motif found in numerous compounds targeting aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1][2] This guide will explore its potential binding characteristics in comparison to the endogenous ligands of these receptors.

Comparative Receptor Binding Affinity Profile

While direct experimental data for (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is not yet publicly available, we can infer its likely binding profile based on the extensive research conducted on structurally related pyrazole derivatives.[1][2][3][4] Many pyrazole-containing compounds have demonstrated significant affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6) receptors.[2][3][4][5][6]

The following table presents a hypothetical yet plausible binding affinity profile for the target compound, benchmarked against standard amines. The affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (Hypothetical) Dopamine D215
Dopamine D35
Dopamine D425
Serotonin 5-HT1A50
Serotonin 5-HT2A80
Serotonin 5-HT2C40
Dopamine (Endogenous Ligand) Dopamine D210-20
Dopamine D31-5
Dopamine D45-15
Serotonin (Endogenous Ligand) Serotonin 5-HT1A1-10
Serotonin 5-HT2A5-15
Serotonin 5-HT2C2-10

Disclaimer: The Ki values for (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

This hypothetical profile suggests that the compound may exhibit a preference for dopamine D3 receptors, with moderate to high affinity for other dopamine and serotonin receptor subtypes. Such a profile could indicate potential applications in treating central nervous system (CNS) disorders where these receptors are implicated, such as schizophrenia, Parkinson's disease, or depression.[4]

Experimental Protocols for Determining Receptor Binding Affinity

To empirically determine the receptor binding affinity of novel compounds, several robust experimental techniques are employed. The choice of assay depends on factors such as the receptor type, available reagents, and desired throughput.

Radioligand Binding Assay

This is a classic and widely used method to quantify the interaction between a ligand and a receptor.[7][8] It involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. A non-radiolabeled compound (a "cold" ligand), such as our test compound, is then introduced at varying concentrations to compete with the hot ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[9] The protein concentration of the membrane preparation is determined using a standard assay like the BCA assay.[9]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[9][10]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[7][9]

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[11]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow of a Radioligand Binding Assay.

Fluorescence-Based Binding Assays

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[12][13] They utilize fluorescently labeled ligands or rely on changes in the intrinsic fluorescence of the receptor upon ligand binding.

Step-by-Step Methodology:

  • Reagent Preparation: A fluorescently labeled ligand specific to the target receptor is prepared or obtained commercially.

  • Assay Setup: Similar to the radioligand assay, the experiment is set up in a multi-well plate with cells expressing the receptor, the fluorescent ligand, and the test compound.

  • Incubation: The mixture is incubated to allow for binding.

  • Detection: The fluorescence signal is measured using a plate reader. Changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) can be used to quantify binding.[13]

  • Data Analysis: Competition curves are generated to determine the IC50 and subsequently the Ki of the test compound.

Caption: Workflow of a Fluorescence-Based Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD), a measure of affinity, can be derived.[14][15][16]

Step-by-Step Methodology:

  • Chip Preparation: The receptor is immobilized on the surface of a sensor chip.[17]

  • Analyte Injection: A solution containing the test compound (the analyte) is flowed over the sensor chip surface.[17]

  • Signal Detection: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal in real-time.[14][16]

  • Data Analysis: The resulting sensorgram provides kinetic data (kon and koff), and the KD is calculated as koff/kon.

Implications of Binding Affinity Profile: Selectivity and Signaling Pathways

The hypothetical binding profile of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine suggests a degree of selectivity for dopamine D3 receptors. High selectivity is a desirable attribute in drug candidates as it can lead to a more targeted therapeutic effect and a reduction in unwanted side effects.

The interaction of this compound with dopamine and serotonin receptors would trigger specific intracellular signaling cascades. Both dopamine and serotonin receptors are predominantly G-protein coupled receptors (GPCRs).[18][19]

  • Dopamine Receptor Signaling: Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[19][] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[21] They can also modulate other pathways, such as the MAPK/ERK and Akt/GSK3 pathways.[22]

  • Serotonin Receptor Signaling: The serotonin receptor system is highly complex, with 14 known subtypes that mediate a wide range of physiological effects.[18] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are GPCRs.[18] They couple to various G proteins (Gαs, Gαi/o, Gαq/11) to influence downstream effectors like adenylyl cyclase, phospholipase C, and various ion channels.[18][23]

The specific functional outcome of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine binding—whether it acts as an agonist, antagonist, or inverse agonist—would need to be determined through functional assays.

G cluster_0 D2-like Receptor Signaling (e.g., D2, D3, D4) cluster_1 5-HT1A Receptor Signaling Ligand_D2 (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine Receptor_D2 D2-like Receptor Ligand_D2->Receptor_D2 G_protein_D2 Gαi/o Receptor_D2->G_protein_D2 AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Effector_D2 Downstream Effectors PKA_D2->Effector_D2 Ligand_5HT1A (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine Receptor_5HT1A 5-HT1A Receptor Ligand_5HT1A->Receptor_5HT1A G_protein_5HT1A Gαi/o Receptor_5HT1A->G_protein_5HT1A AC_5HT1A Adenylyl Cyclase G_protein_5HT1A->AC_5HT1A cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Effector_5HT1A Downstream Effectors PKA_5HT1A->Effector_5HT1A

Caption: Simplified Inhibitory GPCR Signaling Pathways.

Conclusion

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine represents a promising scaffold for the development of novel CNS-active agents. Based on the analysis of structurally related compounds, it is hypothesized to exhibit significant affinity for dopamine and serotonin receptors, with potential selectivity for the D3 subtype. The experimental protocols detailed in this guide provide a clear roadmap for the empirical determination of its binding affinity and selectivity profile. A thorough understanding of its interaction with these key aminergic receptors is a critical first step in elucidating its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Belmer, A., et al. (2021). Novel and atypical pathways for serotonin signaling. Cell. Mol. Life Sci., 78(11), 4939-4955. [Link]

  • Karnam, A., et al. (2020). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. J. Cell. Commun. Signal., 14(3), 253-262. [Link]

  • Claudi, F., et al. (1993). Synthesis and dopamine receptor binding of 4-(2-aminoethyl)-1H-pyrazole and its N,N-dialkyl derivatives. Drug Des. Discov., 10(1), 57-64. [Link]

  • Rowley, M., et al. (1998). Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. J. Med. Chem., 41(18), 3469-3479. [Link]

  • Sarkar, S., et al. (2022). Signaling pathways of the serotonin receptor (5-HTR) subtypes... ResearchGate. [Link]

  • Cytiva. (n.d.). Biacore™ surface plasmon resonance systems in late-stage development and quality control of biotherapeutic drugs. Retrieved from [Link]

  • Ribeiro, F. M., et al. (2018). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cell. Mol. Neurobiol., 38(1), 7-22. [Link]

  • Beaulieu, J. M., et al. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Curr. Opin. Neurobiol., 21(3), 405-410. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Leopoldo, M., et al. (2006). Design, Synthesis, and Binding Affinities of Potential Positron Emission Tomography (PET) Ligands for Visualization of Brain Dopamine D3 Receptors. J. Med. Chem., 49(1), 39-48. [Link]

  • Valjent, E., et al. (2013). Dopamine Signaling in reward-related behaviors. Front. Neural Circuits, 7, 151. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling in the forebrain. Prog. Mol. Biol. Transl. Sci., 100, 51-86. [Link]

  • Artigas, F., et al. (Eds.). (2016). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers Media SA. [Link]

  • Bio-protocol. (2021). 2.3. Radioligand Binding Experiments. Retrieved from [Link]

  • Gene Ontology Consortium. (n.d.). serotonin receptor signaling pathway. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Biology (Vol. 176, pp. 241-249). Humana Press. [Link]

  • Löber, S., et al. (2002). Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy. Bioorg. Med. Chem. Lett., 12(4), 633-636. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Wright, C. W., et al. (2012). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorg. Med. Chem. Lett., 22(1), 586-591. [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]

  • Landge, K. P., et al. (2016). Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. Bull. Korean Chem. Soc., 37(12), 2055-2063. [Link]

  • Center for Macromolecular Interactions. (2024, March 25). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. Harvard Medical School. [Link]

  • Abram, M., et al. (2022). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • Walline, C. C., et al. (2011). Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore. ACS Chem. Neurosci., 2(9), 517-526. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]

  • Duerkop, A., et al. (2009). Novel fluorescence based receptor binding assay method for receptors lacking ligand conjugates with preserved affinity: study on estrogen receptor alpha. Anal. Chim. Acta, 634(2), 245-250. [Link]

  • de la Torre, L. A., & Andrade, C. H. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv. [Link]

  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • BMG LABTECH. (2012). Fluorescent ligand binding assays for GPCRs. Retrieved from [Link]

  • de Graaf, C., et al. (2013). A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design. Br. J. Pharmacol., 170(1), 125-141. [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

  • Anonymous. (2019, March 29). Any advice on my fluorescence-based binding assay protocol? ResearchGate. [Link]

  • Navratilova, I., & Sodroski, J. (2009). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. Methods Mol. Biol., 552, 235-255. [Link]

Sources

Safety Operating Guide

(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

As a Senior Application Scientist, I recognize that handling advanced fluorinated building blocks like (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine requires precision not just in synthesis, but in lifecycle management. This molecule features a unique triad of functional groups: a basic methanamine, a biologically active pyrazole ring, and a highly stable fluorophenyl moiety.

Improper disposal of this compound can lead to severe exothermic reactions in the laboratory or the release of toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) into the environment. This guide provides a self-validating, field-proven protocol for the safe segregation, containment, and ultimate destruction of this chemical, ensuring absolute compliance with environmental safety standards.

Section 1: Chemical Profiling & Causality-Driven Hazard Assessment

Understanding why we implement specific safety measures is the foundation of laboratory trust and operational excellence. The disposal strategy for this compound is dictated by its distinct structural components. Standard disposal methods are insufficient; the chemical must be treated as a high-priority halogenated organic waste.

Table 1: Structural Hazard Profiling and Disposal Implications

Structural ComponentChemical PropertyPrimary HazardCombustion ByproductRequired Mitigation
Methanamine (-CH₂NH₂) Primary Amine (Lewis Base)Corrosive; Highly exothermic reactivity with acidsNitrogen Oxides (NOx)Strictly segregate from acidic waste streams; NOx scrubbing required
2-Fluoro Substitution Halogenated ArylEnvironmental persistence; ToxicityHydrogen Fluoride (HF)High-Temperature Incineration (>1000°C); Alkaline Wet Scrubber
Pyrazole Ring Nitrogenous HeterocycleBiologically activeNitrogen Oxides (NOx)Complete thermal oxidation

Section 2: Operational Workflow for Laboratory Waste Segregation

To prevent dangerous cross-reactivity, the waste generated from processes involving (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine must be meticulously segregated at the source.

Workflow A Generation of Chemical Waste B Segregation: Halogenated/Amine Organic A->B C Containment: HDPE / Amber Glass B->C D Logistics: Licensed HazMat Transport C->D E Destruction: High-Temp Incineration D->E

Operational workflow for the segregation, containment, and disposal of halogenated amine waste.

Step-by-Step Segregation & Containment Protocol:

  • Waste Characterization: Identify the effluent strictly as "Halogenated Organic Base." Do not group this with standard non-halogenated solvents.

  • Compatibility Verification: Before adding to a waste carboy, verify that the current contents do not contain strong acids (e.g., HCl, H₂SO₄) or strong oxidizers. Causality: The methanamine group is a Lewis base; mixing with acids will trigger a violent, exothermic neutralization reaction that can aerosolize the toxic fluorinated compound.

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or amber borosilicate glass containers. Causality: HDPE provides excellent chemical resistance to both amines and any trace fluorides, preventing container degradation over time.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray made of a chemically resistant polymer (e.g., polypropylene) to capture any accidental leaks.

  • Labeling & Logging: Affix a GHS-compliant hazardous waste label detailing: "Hazardous Waste: Halogenated Organic Amine (Contains Fluorine and Nitrogenous Compounds)." Log the exact volume added to maintain an accurate manifest for the disposal facility.

Section 3: Final Disposal & Destruction Methodology

Why is standard disposal insufficient? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological degradation or low-temperature incineration will fail to mineralize the compound, potentially releasing volatile organic fluorides[1]. The EPA strictly prohibits the land disposal of untreated halogenated organic wastes[2].

Therefore, High-Temperature Incineration (HTI) at temperatures exceeding 1000°C is currently the only commercially viable method for the large-scale destruction of fluorinated organics[3]. Furthermore, EPA guidance dictates the careful selection of disposal technologies to prevent the environmental release of any fluorinated compounds[4].

Degradation Chem Fluorinated Amine Waste Incinerator Primary Combustion (>1000°C, Excess O2) Chem->Incinerator Thermal Oxidation Gases Raw Effluent Gas: CO2, H2O, HF, NOx Incinerator->Gases Mineralization Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Scrubbing Safe Neutralized Exhaust: CO2, H2O, N2, NaF Scrubber->Safe Emission

Thermal degradation pathway illustrating complete mineralization and alkaline scrubbing.

The Role of Alkaline Scrubbing: During thermal decomposition, the 2-fluoro substituent is converted into Hydrogen Fluoride (HF) gas, while the pyrazole and methanamine nitrogen atoms oxidize into Nitrogen Oxides (NOx)[1]. To prevent these highly toxic and corrosive gases from entering the atmosphere, the incinerator must be equipped with an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide). This system neutralizes the HF into harmless, inert fluoride salts (e.g., NaF or CaF₂) and mitigates NOx emissions.

Section 4: Emergency Spill Response Protocol

In the event of an accidental spill of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Remediation:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the operational level or room ventilation is maximized.

  • PPE Donning: Responders must wear double nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat. For large spills outside a ventilated enclosure, a half-face respirator with an organic vapor/acid gas cartridge is mandatory.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Do NOT use acidic neutralizers; the resulting exothermic neutralization reaction will rapidly increase the volatilization of the fluorinated aryl compound.

  • Mechanical Collection: Use non-sparking polypropylene scoops to collect the saturated absorbent. Transfer the material into a sealable HDPE hazardous waste bucket.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent and water. Collect all rinsate as hazardous aqueous waste, as it will contain trace amounts of the fluorinated amine.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • UK Environment Agency. (2025). Rapid evidence assessment of PFAS incineration and alternative remediation methods. Retrieved from[Link]

  • Altarawneh, M., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology (ACS Publications). Retrieved from[Link]

Sources

A Comprehensive Guide to the Safe Handling of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar molecules and established best practices for handling fluorinated aromatic amines to ensure the highest level of laboratory safety. Our commitment is to empower researchers with the knowledge to manage chemical hazards effectively, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

Key Structural Features and Associated Hazards:

  • Primary Aromatic Amine: Primary aromatic amines as a class can be readily absorbed through the skin and may pose risks of toxicity.[1][2] Some are known or suspected carcinogens.[1][2]

  • Fluorinated Aromatic Compound: The carbon-fluorine bond is strong, which can enhance metabolic stability.[3] However, the presence of fluorine can also alter the molecule's biological activity and toxicity profile.[3] Handling of fluorinated compounds requires precautions against the potential formation of hazardous byproducts like hydrogen fluoride (HF) in certain reaction or decomposition conditions.[3]

  • Pyrazole Ring: Pyrazole derivatives have diverse pharmacological activities.[4][5] While the pyrazole ring itself is relatively stable, its reactivity can be influenced by substituents.[4][6]

Inferred Hazards from Analogous Compounds:

Based on data for structurally related molecules such as [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine and (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine, the following hazards should be assumed[7][8]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe skin burns.[7][8][9]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table summarizes the required PPE for handling (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face and neck, which is crucial when handling potentially corrosive or toxic materials outside of a fume hood.[10]
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene)Double-gloving minimizes the risk of exposure due to tears or permeation. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[3] Gloves must be inspected before use and changed immediately if contaminated.
Body Flame-resistant lab coat and a chemical-resistant apronA flame-resistant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against spills of corrosive or toxic liquids.[11] Lab coats should be buttoned, and sleeves should cover the wrists.
Respiratory Use in a certified chemical fume hoodA chemical fume hood is the primary means of controlling inhalation exposure.[10] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges may be required.[12]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing risks. The following workflow outlines the key steps for the safe handling of (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a specific work area in a fume hood gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe weigh Weigh the compound in the fume hood prep_area->weigh gather_mats Gather all necessary reagents and equipment gather_ppe->gather_mats spill_kit Ensure a spill kit is readily accessible gather_mats->spill_kit dissolve Dissolve or react the compound weigh->dissolve transfer Transfer solutions using appropriate techniques dissolve->transfer decontaminate Decontaminate all surfaces and equipment transfer->decontaminate dispose_waste Segregate and label all waste streams decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Figure 1. Step-by-step workflow for handling (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine.

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly sealed and clearly labeled.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal Plan

All waste containing (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal solid_waste Contaminated solid waste (gloves, paper towels, etc.) solid_container Designated, sealed hazardous solid waste container solid_waste->solid_container liquid_waste Unused solutions and reaction mixtures liquid_container Designated, sealed hazardous liquid waste container liquid_waste->liquid_container sharps_waste Contaminated needles and glassware sharps_container Puncture-proof sharps container sharps_waste->sharps_container labeling Label all containers with 'Hazardous Waste' and full chemical names solid_container->labeling liquid_container->labeling sharps_container->labeling disposal Arrange for pickup by institutional Environmental Health and Safety (EHS) labeling->disposal

Figure 2. Workflow for the proper disposal of waste.

Key Disposal Principles:

  • Do not dispose of this chemical down the drain.[13]

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Protect: If trained to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds.
  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Enamine. (n.d.). Safety Data Sheet.
  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • National Center for Biotechnology Information. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • NextSDS. (n.d.). (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine.
  • NextSDS. (n.d.). [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine.
  • PubChem. (n.d.). 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Safety Data Sheet. (n.d.).
  • SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution.
  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.